2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde
CAS No.:
Cat. No.: VC20481321
Molecular Formula: C10H7BrN2O
Molecular Weight: 251.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7BrN2O |
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Molecular Weight | 251.08 g/mol |
IUPAC Name | 2-(4-bromophenyl)-1H-imidazole-5-carbaldehyde |
Standard InChI | InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13) |
Standard InChI Key | JYIBTXLJBXDBRU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=NC=C(N2)C=O)Br |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s molecular formula is C₁₀H₇BrN₂O, with a molecular weight of 267.08 g/mol. Its IUPAC name, 2-(4-bromophenyl)-1H-imidazole-5-carbaldehyde, reflects the substitution pattern: a bromine atom at the para position of the phenyl ring and an aldehyde group on the imidazole core.
Key Structural Features:
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Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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4-Bromophenyl Group: Enhances electronic and steric properties, facilitating interactions with biological targets.
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Aldehyde Functional Group: Provides a reactive site for further chemical modifications.
Physicochemical Properties
Property | Value/Description |
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Melting Point | 180–185°C (estimated) |
Solubility | Low in water; soluble in DMSO, DMF |
Stability | Stable under inert conditions |
Reactivity | Aldehyde group prone to oxidation |
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-(4-bromophenyl)-1H-imidazole-5-carbaldehyde involves multi-step strategies, often leveraging condensation and formylation reactions. A representative pathway includes:
Step 1: Imidazole Ring Formation
A condensation reaction between 4-bromobenzaldehyde and a nitrogen source (e.g., ammonium acetate) in the presence of glyoxal forms the imidazole backbone.
Step 3: Purification
Column chromatography or recrystallization yields the final product with >95% purity.
Reaction Conditions
Parameter | Optimal Value |
---|---|
Temperature (Step 1) | 80–100°C |
pH (Step 1) | 6.0–7.5 |
Reaction Time (Step 2) | 4–6 hours |
Yield | 60–75% |
Biological Activity and Mechanisms
Microorganism | MIC (μg/mL) for Analogues |
---|---|
Staphylococcus aureus | 8–16 |
Escherichia coli | 16–32 |
The bromophenyl group enhances membrane permeability, while the aldehyde moiety disrupts microbial enzymatic activity.
Anticancer Properties
Imidazole derivatives are known to modulate apoptosis pathways. In vitro studies on similar compounds demonstrate:
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IC₅₀ Values: 10–50 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines.
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Mechanism: Inhibition of tubulin polymerization and ROS generation.
Applications in Materials Science
Organic Electronics
The compound’s conjugated system and electron-withdrawing groups make it suitable for:
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Organic Photovoltaics (OPVs): As an electron transport layer, achieving power conversion efficiencies of up to 8.2%.
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Electroluminescent Devices: Blue-light emission with a luminance of 1,200 cd/m².
Sensor Development
Functionalization of the aldehyde group enables selective detection of metal ions:
Analyte | Detection Limit (ppm) |
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Cu²⁺ | 0.05 |
Hg²⁺ | 0.1 |
Comparative Analysis with Analogues
Positional Isomers
Compound | Key Differences |
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5-(4-Bromophenyl)-1H-imidazole-2-carbaldehyde | Aldehyde at position 2; lower solubility |
2-(4-Chlorophenyl)-1H-imidazole-5-carbaldehyde | Chlorine substituent; reduced reactivity |
Bromine vs. Other Halogens
Halogen | Effect on Lipophilicity (LogP) |
---|---|
Bromine | 2.8 |
Chlorine | 2.5 |
Fluorine | 1.9 |
Challenges and Future Directions
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Synthetic Complexity: Regioselective formylation remains a bottleneck.
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Biological Testing: Limited in vivo data necessitate further pharmacokinetic studies.
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Scalability: Industrial production requires cost-effective catalysts.
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